7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
7,8-Dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Properties
IUPAC Name |
7,8-dimethoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-9-11-18(12-10-16)28-25-19-13-22(29-2)23(30-3)14-21(19)26-15-20(25)24(27-28)17-7-5-4-6-8-17/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZDNBTFHOXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate quinoline derivatives with hydrazine derivatives. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like tetrahydrofuran (THF) to yield the desired pyrazoloquinoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in its interaction with cellular targets.
Industry: Its derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinolines and quinoline derivatives. Compared to these, 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . Some similar compounds include:
- 7,8-Dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 7,8-Dimethoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their properties and applications.
Biological Activity
7,8-Dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
The compound's structure features a pyrazoloquinoline core with methoxy and phenyl substituents, which may influence its biological interactions. The IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 440.45 g/mol.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: Compounds in this class often interact with specific enzymes or receptors, leading to inhibition or activation of various biological pathways.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that pyrazoloquinolines can modulate oxidative stress responses.
- Gene Expression Regulation: Potential effects on gene expression related to inflammation and cancer pathways have been observed.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and renal cancer cells. For instance, it exhibited selective toxicity towards MDA-MB-468 (breast cancer) and A498 (renal cancer) cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays:
- Nitric Oxide Production Inhibition: The compound effectively inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial efficacy of the compound against several bacterial strains:
- In vitro Studies: The compound showed moderate antibacterial activity against E. coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| Staphylococcus aureus | 16 |
Case Studies
Several case studies have documented the biological activities of similar pyrazoloquinoline derivatives:
- Study on Anti-inflammatory Effects: A derivative showed significant inhibition of TNF-α and IL-6 production comparable to dexamethasone in inflammatory models.
- Anticancer Research: Another study highlighted a series of pyrazoloquinolines that demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
